![molecular formula C20H34O B039419 (1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol CAS No. 121923-99-7](/img/structure/B39419.png)
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido iocarmico, también conocido por su nombre comercial Dimer-X, es un compuesto farmacéutico utilizado como medio de contraste yodado para la obtención de imágenes de rayos X. Principalmente se usó en los años 70 y 80 para obtener imágenes del útero y las trompas de Falopio. El compuesto se aplica en forma de su sal, iocarmate de meglumina .
Análisis De Reacciones Químicas
El ácido iocarmico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden eliminar átomos de yodo de los anillos aromáticos, alterando la estructura y las propiedades del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El ácido iocarmico se ha utilizado ampliamente en la investigación científica, particularmente en los campos de:
Química: Como agente de contraste en la obtención de imágenes de rayos X, ayuda a visualizar las estructuras químicas y las reacciones.
Biología: Ayuda en la obtención de imágenes de tejidos biológicos, proporcionando información detallada sobre las estructuras anatómicas.
Medicina: El ácido iocarmico se utiliza en la obtención de imágenes de diagnóstico para detectar anomalías en el útero y las trompas de Falopio.
Industria: Las propiedades únicas del compuesto lo hacen valioso en diversas aplicaciones industriales, incluida la ciencia de los materiales y el control de calidad
Mecanismo De Acción
El mecanismo de acción del ácido iocarmico implica su capacidad para absorber los rayos X debido a la presencia de átomos de yodo. Cuando se introduce en el cuerpo, el compuesto mejora el contraste de las imágenes de rayos X al aumentar la absorción de los rayos X en los tejidos diana. Esto permite una obtención de imágenes más claras y detalladas de las estructuras anatómicas. Los objetivos y vías moleculares implicados incluyen la interacción de los átomos de yodo con los fotones de rayos X, lo que lleva a un mayor contraste de la imagen .
Comparación Con Compuestos Similares
El ácido iocarmico es único entre los agentes de contraste yodados debido a su estructura y propiedades específicas. Los compuestos similares incluyen:
Diatrizoato: Otro agente de contraste yodado utilizado para la obtención de imágenes de rayos X.
Ioxaglato: Un agente de contraste de baja osmolaridad utilizado en varios procedimientos de diagnóstico.
Iodixanol: Un agente de contraste no iónico, isoosmolar utilizado en la obtención de imágenes radiográficas.
En comparación con estos compuestos, el ácido iocarmico ofrece ventajas específicas en términos de claridad de imagen y reducción de efectos secundarios, lo que lo convierte en una opción preferida para determinadas aplicaciones de diagnóstico.
Métodos De Preparación
La síntesis del ácido iocarmico implica la yodación de compuestos aromáticos específicos. Las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles en el dominio público. Se sabe que el compuesto se prepara introduciendo átomos de yodo en los anillos aromáticos de las moléculas precursoras. Los métodos de producción industrial probablemente impliquen reacciones de yodación a gran escala en condiciones controladas para garantizar la pureza y la eficacia del producto final .
Propiedades
Número CAS |
121923-99-7 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O/c1-14(2)7-6-8-16(4)17-11-12-20(5,21)19-10-9-15(3)13-18(17)19/h7,13,16-19,21H,6,8-12H2,1-5H3/t16-,17+,18+,19-,20-/m1/s1 |
Clave InChI |
MEDDLWWQEUETQK-LCWAXJCOSA-N |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
SMILES isomérico |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)[C@H](C)CCC=C(C)C |
SMILES canónico |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


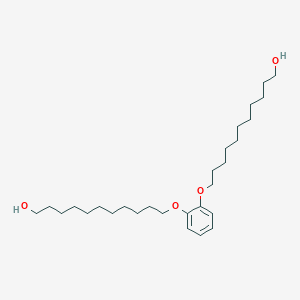
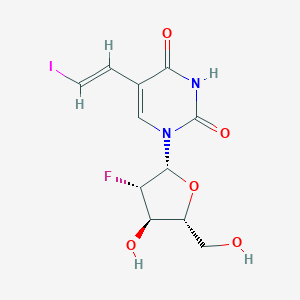

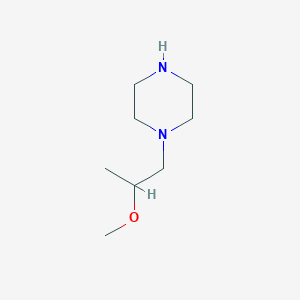

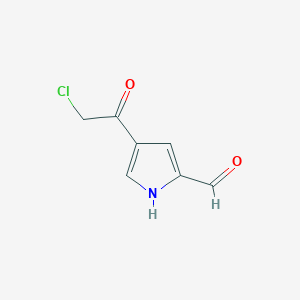


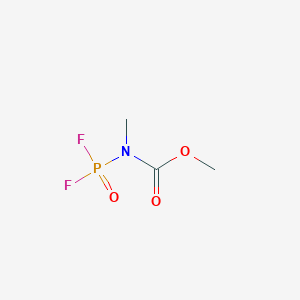
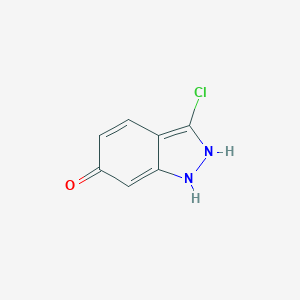
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
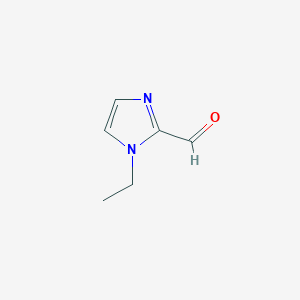
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
